molecular formula C13H13F3N2 B8226237 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile

Cat. No.: B8226237
M. Wt: 254.25 g/mol
InChI Key: DSMMKQSLHYNFKL-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety with a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile involves the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate derivatives using 2-(piperidin-1-yl)acetonitrile as the cyano source . This reaction typically occurs under mild conditions and yields the desired nitrile-containing product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of palladium catalysts and controlled reaction environments ensures high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: Conversion of the nitrile group to primary amines.

    Oxidation: Formation of carboxylic acids from the nitrile group.

Scientific Research Applications

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: Used in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
  • 2-(Piperidin-1-yl)-5-(trifluoromethyl)benzonitrile

Uniqueness

2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups can alter the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-piperidin-1-yl-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)11-5-4-6-12(10(11)9-17)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMKQSLHYNFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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